Antiproliferative Potency in Solid‑Tumour Cell Lines: 4‑Methyl‑1,2,3‑thiadiazole‑5‑carboxamide Series vs. 1,3,4‑Thiadiazole and Non‑Thiadiazole Amides
Patent US‑7288556‑B2 explicitly demonstrates that 4‑methyl‑1,2,3‑thiadiazole‑5‑carboxamides bearing a thiophen‑2‑yl‑ethylamine substituent (the exact subclass of CAS 1208845‑73‑1) exhibit sub‑micromolar to low‑micromolar antiproliferative IC₅₀ values across a panel of human solid‑tumour lines, whereas the corresponding 1,3,4‑thiadiazole regioisomers and thiophene‑2‑carboxamide analogs are inactive or >10‑fold less potent in the same assays [1]. The 1,2,3‑thiadiazole‑5‑carboxamide scaffold was identified as the minimal pharmacophore required for cell‑cycle arrest and apoptosis induction, with the 4‑methyl group and the thiophen‑2‑yl moiety providing additive contributions to potency [1].
| Evidence Dimension | Antiproliferative IC₅₀ differential between 1,2,3‑thiadiazole‑5‑carboxamides and closest in‑class/regioisomeric analogs |
|---|---|
| Target Compound Data | Sub‑micromolar to low‑micromolar IC₅₀ values for 4‑methyl‑1,2,3‑thiadiazole‑5‑carboxamide derivatives containing a thiophen‑2‑yl‑ethylamine tail (patent exemplified compounds) |
| Comparator Or Baseline | 1,3,4‑Thiadiazole regioisomers; thiophene‑2‑carboxamide analogs lacking the 1,2,3‑thiadiazole ring |
| Quantified Difference | >10‑fold loss of potency for regioisomers and non‑thiadiazole amides; 1,2,3‑thiadiazole regioisomerism is a critical potency determinant |
| Conditions | In‑vitro antiproliferative assay panel (solid‑tumour cell lines); patent US‑7288556‑B2 |
Why This Matters
For a procurement scientist, selecting a 1,3,4‑thiadiazole or a simple thiophene amide as a ‘close replacement’ would yield a compound that is at least an order of magnitude less potent in cell‑based oncology models, compromising SAR extrapolation and target‑validation studies.
- [1] QLT Inc. Antiproliferative 1,2,3‑thiadiazole compounds. US Patent 7,288,556 B2 (granted 30 Oct 2007). View Source
